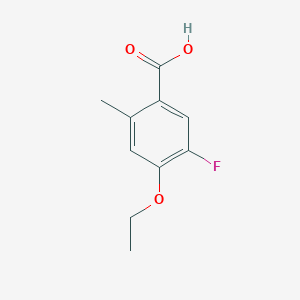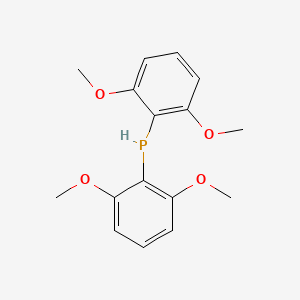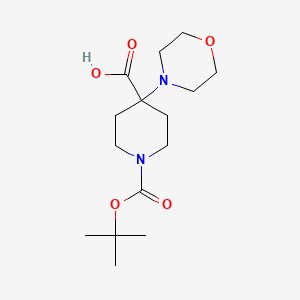
tert-Butyl 3-(5-bromopyrazin-2-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(5-bromopyrazin-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H19BrN4O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a bromopyrazine moiety
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-(5-bromopyrazin-2-yl)azetidine-1-carboxylate typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with tert-butyl azetidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
tert-Butyl 3-(5-bromopyrazin-2-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(5-bromopyrazin-2-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug discovery and development.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving nitrogen-containing heterocycles.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(5-bromopyrazin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromopyrazine moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity. The azetidine ring provides rigidity and conformational stability, which can enhance the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-(5-bromopyrazin-2-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate: This compound features a bromopyrimidine moiety instead of a bromopyrazine, which can result in different chemical reactivity and biological activity.
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: This compound contains a piperazine ring, which can influence its pharmacokinetic and pharmacodynamic properties.
tert-Butyl 3-{[(5-bromopyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate:
Eigenschaften
Molekularformel |
C12H16BrN3O2 |
|---|---|
Molekulargewicht |
314.18 g/mol |
IUPAC-Name |
tert-butyl 3-(5-bromopyrazin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)9-4-15-10(13)5-14-9/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
KRKPBQRSVNKMKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CN=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B14024270.png)
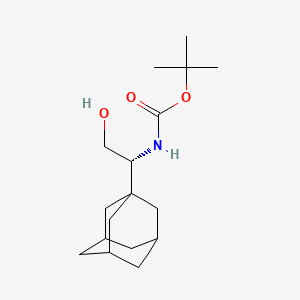
![3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid;hydrochloride](/img/structure/B14024278.png)
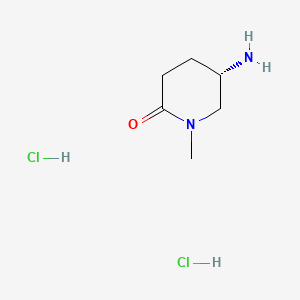
![(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B14024294.png)



